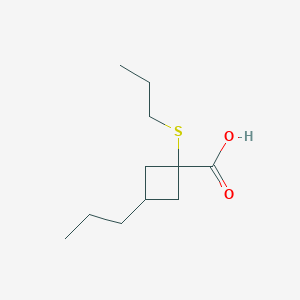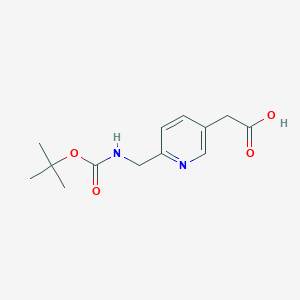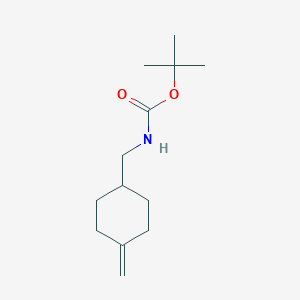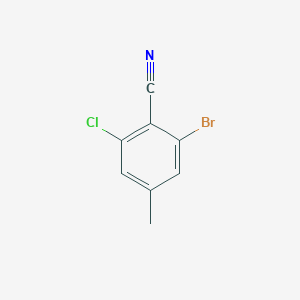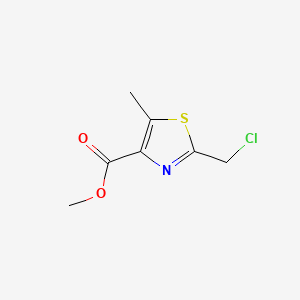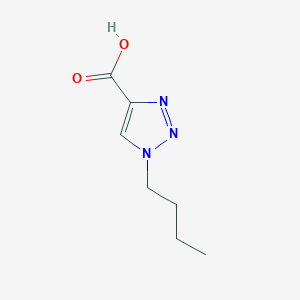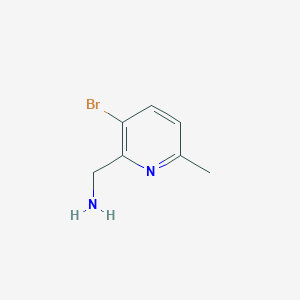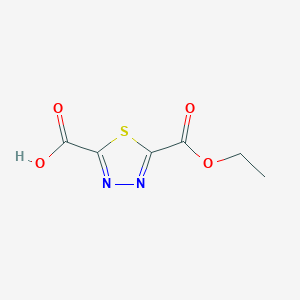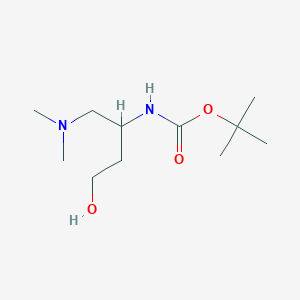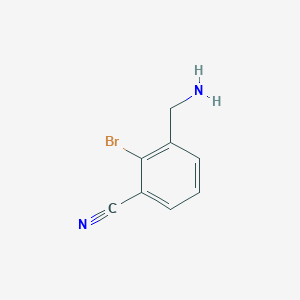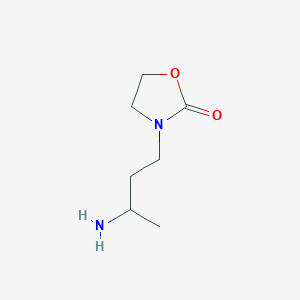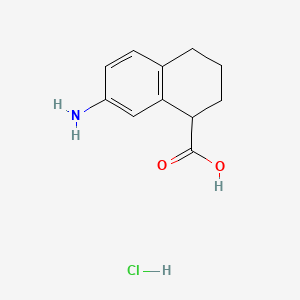![molecular formula C7H13NO2 B13564419 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane](/img/structure/B13564419.png)
8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane is an organic compound characterized by a spirocyclic ring system. This structure includes two oxygen atoms (dioxa), one nitrogen atom (aza), and a methyl group (methyl). The presence of these heteroatoms introduces polarity and potential for hydrogen bonding, which can influence the compound’s interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system. Specific synthetic routes and reaction conditions are not widely documented, but general methods for synthesizing spirocyclic compounds often include cyclization reactions under controlled conditions.
Industrial Production Methods
the compound is available for research purposes, indicating that it can be synthesized on a larger scale for industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer coatings.
Medicine: Research into drug synthesis and development, leveraging its ability to form hydrogen bonds and interact with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane involves its ability to form hydrogen bonds and interact with other molecules through its polar functional groups. The spirocyclic structure allows for unique interactions with molecular targets, potentially influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxa-8-azaspiro[3.5]nonane: Similar spirocyclic structure but lacks the methyl group.
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with different heteroatom arrangement.
Uniqueness
8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
8-methyl-2,5-dioxa-9-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NO2/c1-6-2-3-10-7(8-6)4-9-5-7/h6,8H,2-5H2,1H3 |
InChI Key |
MVVCFEAAQURCOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC2(N1)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


